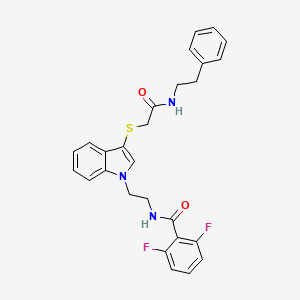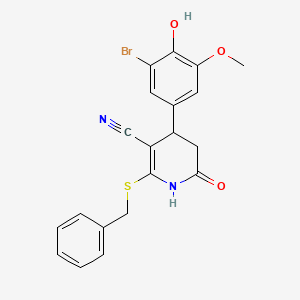![molecular formula C12H20FNO3S2 B2949433 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride CAS No. 2411201-39-1](/img/structure/B2949433.png)
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Boc-Lys(Mtt)-OSu and is widely used in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride is related to its use as a protecting group in peptide synthesis. The compound reacts with the amino group of lysine residues, forming a stable amide bond. This reaction prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of other functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride. However, it is known that this compound is not intended for use in humans and is only used in scientific research. Therefore, information on its effects on human health is not available.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research has several advantages. It is a widely used protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, this compound is stable and easy to handle, making it a popular choice for peptide synthesis. However, there are also limitations associated with the use of Boc-Lys(Mtt)-OSu. It is a toxic compound and should be handled with care. Additionally, it is not suitable for use in the synthesis of peptides containing cysteine or histidine residues.
Direcciones Futuras
There are several future directions for the use of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research. One potential area of research is the development of new drugs using this compound as a building block. Additionally, further studies can be conducted to explore the use of Boc-Lys(Mtt)-OSu in the study of protein-protein interactions. Furthermore, research can be conducted to optimize the synthesis method for this compound, making it more efficient and cost-effective. Overall, the potential applications of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride in scientific research are vast, and further studies can provide new insights into its potential uses.
Métodos De Síntesis
The synthesis of 2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride involves the reaction of 2-aminoethanesulfonyl fluoride with 4-methoxy-2-butanone and thiophen-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography. This synthesis method has been widely used in the production of Boc-Lys(Mtt)-OSu for scientific research purposes.
Aplicaciones Científicas De Investigación
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride has various applications in scientific research. It is commonly used in the synthesis of peptides and proteins, particularly in the solid-phase peptide synthesis method. This compound is used as a protecting group for lysine residues in peptide synthesis, which allows for the selective deprotection of other functional groups. Additionally, Boc-Lys(Mtt)-OSu has been used in the development of new drugs and in the study of protein-protein interactions.
Propiedades
IUPAC Name |
2-[4-methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FNO3S2/c1-11(5-7-17-2)14(6-9-19(13,15)16)10-12-4-3-8-18-12/h3-4,8,11H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOYXZPWTOQONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N(CCS(=O)(=O)F)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)pyrrolidine](/img/structure/B2949353.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride](/img/structure/B2949354.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2949358.png)






![2-Azaspiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B2949368.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2949369.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2949372.png)